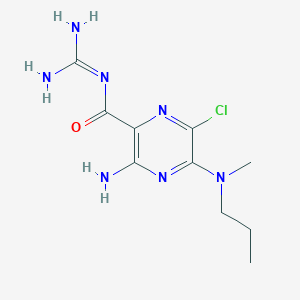

3-Metil-1H-indol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- 3-Methyl-1H-indol-4-ol is a compound belonging to the indole class, known for its complex structure and diverse chemical properties. Indoles are significant in research due to their presence in many natural products and pharmaceuticals.

Synthesis Analysis

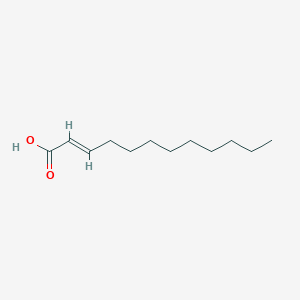

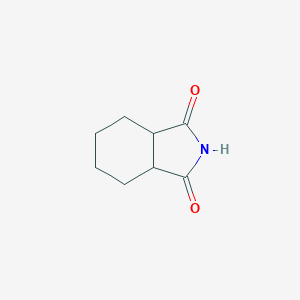

- Synthesis Techniques: Synthesis of indole derivatives, such as 3-Methyl-1H-indol-4-ol, often involves reactions like Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction (Kukuljan et al., 2016).

- Room Temperature Synthesis: Some indole compounds are synthesized at room temperature using one-pot reactions and Lewis acid catalysts, which might be applicable to 3-Methyl-1H-indol-4-ol (Dar et al., 2014).

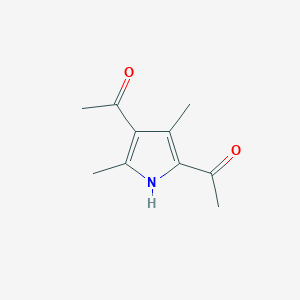

Molecular Structure Analysis

- Crystal Structures: Indole derivatives exhibit complex crystal structures. For instance, specific compounds have single unique molecules in the asymmetric unit and are linked via hydrogen bonds (Lovel Kukuljan et al., 2016).

Chemical Reactions and Properties

- Hydrogen Bonding: Indole compounds often form hydrogen bonds, which are crucial for their chemical behavior (Huang et al., 2010).

- Reactions with Alcohols and Aldehydes: Indoles react with alcohols and aldehydes in the presence of certain catalysts, leading to new compounds (Katritzky et al., 1996).

Physical Properties Analysis

- X-Ray Diffraction Analysis: The molecular and crystal structure of indole derivatives is often characterized using techniques like X-ray diffraction, highlighting their planarity and molecular conformation (Gang Huang et al., 2010).

Chemical Properties Analysis

- Spectroscopic Studies: Spectroscopic methods such as FTIR, FT-Raman, and NMR are used to analyze the structure and chemical properties of indole compounds (S. A. Bhat et al., 2017).

- Reactivity with Propargyl Alcohols: Indole carboxylic acids/amides show unique reactivity patterns with propargyl alcohols, leading to the formation of complex structures (Selvaraj et al., 2019).

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

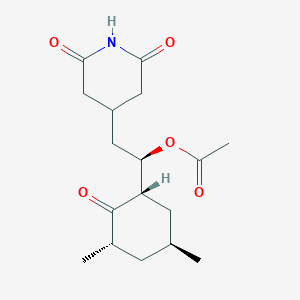

Se ha descubierto que los derivados del indol, incluido el 3-Metil-1H-indol-4-ol, son compuestos biológicamente activos para el tratamiento de las células cancerosas . Han demostrado un potencial significativo para inhibir el crecimiento y la proliferación de varios tipos de células cancerosas .

Aplicaciones antimicrobianas

Los derivados del indol han demostrado propiedades antimicrobianas, lo que los hace útiles en el tratamiento de diversas infecciones microbianas . Pueden inhibir el crecimiento de bacterias, hongos y otros microorganismos, lo que contribuye a su posible uso en terapias antimicrobianas .

Tratamiento de diversos trastornos

Los derivados del indol se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano . Esto incluye trastornos neurológicos, enfermedades cardiovasculares y trastornos metabólicos .

Actividades antiinflamatorias y analgésicas

Algunos derivados del indol han mostrado actividades antiinflamatorias y analgésicas . Por ejemplo, compuestos como (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida y (S)-N-(benzo[d]tiazol-2-il)-1-(4-nitrofenilsulfonil)pirrolidina-2-carboxamida han demostrado estas propiedades .

Aplicaciones antivirales

Los derivados del indol poseen actividades antivirales . Se han utilizado en el desarrollo de agentes antivirales, mostrando actividad inhibitoria contra varios virus

Safety and Hazards

The safety data sheet for a similar compound, 1H-indol-3-ylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-Methyl-1H-indol-4-ol, like other indole derivatives, is known to interact with various cellular targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The lipinski rule, which predicts good absorption or permeation, is followed by some indole derivatives .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities . For example, some indole derivatives have shown significant anti-HIV activity .

Action Environment

The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are present .

Propiedades

IUPAC Name |

3-methyl-1H-indol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h2-5,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRARARYUZMODI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343447 |

Source

|

| Record name | 3-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1125-31-1 |

Source

|

| Record name | 3-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)